molecular formula C9H18O4 B8322252 6,8-Dihydroxyoctanoic acid methyl ester

6,8-Dihydroxyoctanoic acid methyl ester

Cat. No. B8322252
M. Wt: 190.24 g/mol
InChI Key: CRUBJJQTENRFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06965029B2

Procedure details

100 ml of aqueous sodium hypochlorite solution (10-13% active chlorine) were added dropwise at room temperature, over a period of 45 minutes, to 16.6 g (87 mmol) of 6,8-dihydroxyoctanoic acid methyl ester in 200 ml of glacial acetic acid. After stirring for a further 3 hours at room temperature, 180 ml of isopropanol were added in order to destroy excess sodium hypochlorite, and stirring was carried out for 10 minutes. The reaction mixture was then added to 1200 ml of water and extracted several times with methylene chloride. The combined organic phases were washed with cold-saturated sodium hydrogen carbonate solution. After drying over sodium sulfate, the solvent was distilled off using a rotary evaporator. 13.0 g (80%) of 8-hydroxy-6-oxo-octanoic acid methyl ester were obtained.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[O-].[Na+].[CH3:4][O:5][C:6](=[O:16])[CH2:7][CH2:8][CH2:9][CH2:10][CH:11]([OH:15])[CH2:12][CH2:13][OH:14].C(O)(C)C>C(O)(=O)C>[CH3:4][O:5][C:6](=[O:16])[CH2:7][CH2:8][CH2:9][CH2:10][C:11](=[O:15])[CH2:12][CH2:13][OH:14] |f:0.1|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
Cl[O-].[Na+]
Name
Quantity
16.6 g
Type
reactant
Smiles
COC(CCCCC(CCO)O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
180 mL
Type
reactant
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for a further 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to destroy excess sodium hypochlorite
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was carried out for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
The reaction mixture was then added to 1200 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted several times with methylene chloride
WASH
Type
WASH
Details
The combined organic phases were washed with cold-saturated sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
a rotary evaporator

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(CCCCC(CCO)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.